Phenyl 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-1-ethanesulfonate
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Overview
Description
Phenyl 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-1-ethanesulfonate is a complex organic compound with a molecular formula of C21H22N2O4S3 . This compound is characterized by its unique structure, which includes a benzothieno pyrimidine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-1-ethanesulfonate involves multiple stepsThe final step involves the attachment of the phenyl and ethanesulfonate groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-1-ethanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Phenyl 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-1-ethanesulfonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-1-ethanesulfonate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Phenyl 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-1-ethanesulfonate include:
- 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
- Ethyl 2-({[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno pyrimidin-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate
Uniqueness
What sets Phenyl 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-1-ethanesulfonate apart is its specific combination of functional groups and its unique benzothieno pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
307342-16-1 |
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Molecular Formula |
C21H22N2O4S3 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
phenyl 2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonate |
InChI |
InChI=1S/C21H22N2O4S3/c1-2-12-23-20(24)18-16-10-6-7-11-17(16)29-19(18)22-21(23)28-13-14-30(25,26)27-15-8-4-3-5-9-15/h2-5,8-9H,1,6-7,10-14H2 |
InChI Key |
VGNCOVLEJGCTPJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCCS(=O)(=O)OC3=CC=CC=C3)SC4=C2CCCC4 |
Origin of Product |
United States |
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